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molecular formula C5H6IN3 B3301965 5-iodo-N-methylpyrimidin-4-amine CAS No. 91416-97-6

5-iodo-N-methylpyrimidin-4-amine

Cat. No. B3301965
M. Wt: 235.03 g/mol
InChI Key: QXQNKFMXAOIMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700592B2

Procedure details

A solution of 4-chloro-5-iodopyrimidine 67A (2.03 g, 8.44 mmol) in 40% aqueous MeNH2 solution was stirred at RT for 17 h. The mixture was then extracted with DCM (2×150 ml). The combined organic phase were dried concentrated to give 5-iodo-4-methylaminopyrimidine 67B (1.55 g, 78%) as an orange solid which was used for the next step without further purification.
Quantity
2.03 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([I:8])=[CH:6][N:5]=[CH:4][N:3]=1.[CH3:9][NH2:10]>>[I:8][C:7]1[C:2]([NH:10][CH3:9])=[N:3][CH:4]=[N:5][CH:6]=1

Inputs

Step One
Name
Quantity
2.03 g
Type
reactant
Smiles
ClC1=NC=NC=C1I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with DCM (2×150 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic phase were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
IC=1C(=NC=NC1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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